2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol
CAS No.: 1044856-44-1
Cat. No.: VC6774853
Molecular Formula: C11H12N2O
Molecular Weight: 188.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1044856-44-1 |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 |
| IUPAC Name | 2-(2-phenylpyrazol-3-yl)ethanol |
| Standard InChI | InChI=1S/C11H12N2O/c14-9-7-11-6-8-12-13(11)10-4-2-1-3-5-10/h1-6,8,14H,7,9H2 |
| Standard InChI Key | SZQAPECSMHRYMF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=CC=N2)CCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1H-pyrazole core substituted with a phenyl group at the 1-position and a 2-hydroxyethyl chain at the 5-position. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, confers aromatic stability and electronic diversity, while the hydroxethyl group introduces polarity and hydrogen-bonding capacity. This combination suggests moderate solubility in polar solvents and potential bioavailability.
Physicochemical Parameters
Although experimental data for 2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol are scarce, properties can be inferred from analogs. For instance, 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine exhibits a density of 1.13 g/cm³ and a boiling point of 338.1°C. Introducing a hydroxyl group likely reduces volatility (estimated boiling point: 300–320°C) and increases solubility in aqueous media. Key calculated properties include:
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Molecular formula: C11H12N2O
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Molecular weight: 188.23 g/mol
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LogP: ~1.8 (indicating moderate lipophilicity)
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Hydrogen bond donors/acceptors: 1/3
The hydroxyl group’s presence enhances hydrophilic interactions, potentially improving pharmacokinetic profiles compared to amine or alkyl analogs .
Synthetic Methodologies
Pyrazole Ring Formation
The synthesis of pyrazole derivatives typically begins with cyclocondensation reactions. A common route involves reacting 1,3-diketones with phenylhydrazine . For example, ethyl acetoacetate and phenylhydrazine yield ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate, which can be functionalized further. Adapting this method, a diketone precursor could be designed to incorporate the hydroxethyl moiety at the 5-position.
Functionalization with Hydroxethyl Group
Post-cyclization, the hydroxethyl chain may be introduced via:
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Reduction of Esters: Lithium aluminum hydride (LiAlH4) reduction of ethyl 2-(1-phenyl-1H-pyrazol-5-yl)acetate to the corresponding alcohol .
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Nucleophilic Substitution: Reacting a 5-chloromethylpyrazole intermediate with hydroxide ions under SN2 conditions.
A plausible synthetic pathway is outlined below:
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Cyclocondensation: React 3-ketopentanedioic acid with phenylhydrazine to form 1-phenyl-1H-pyrazole-5-carboxylic acid.
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Esterification: Convert the carboxylic acid to its ethyl ester using ethanol and sulfuric acid.
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Reduction: Reduce the ester to 2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol using LiAlH4 in tetrahydrofuran (THF) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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¹³C NMR:
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Pyrazole carbons: δ 105–150 ppm.
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Hydroxethyl carbons: δ 35–40 ppm (CH2), δ 60–65 ppm (CH2OH).
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Infrared (IR) Spectroscopy
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O-H stretch: 3200–3600 cm⁻¹ (broad).
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C=N and C=C stretches: 1500–1600 cm⁻¹.
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C-O stretch: 1050–1150 cm⁻¹.
Mass Spectrometry
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Molecular ion peak: m/z 188.1 (M⁺).
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Fragmentation: Loss of H2O (m/z 170.1) and cleavage of the hydroxethyl chain (m/z 131.0 for C9H7N2⁺) .
Biological and Industrial Applications
Material Science
The compound’s aromatic and polar groups could stabilize metal-organic frameworks (MOFs) or serve as ligands in catalytic systems.
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